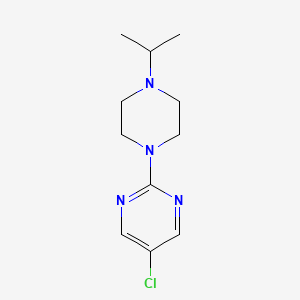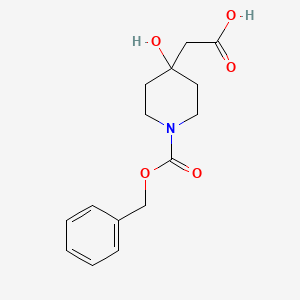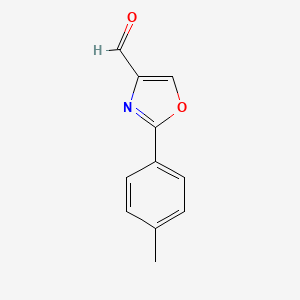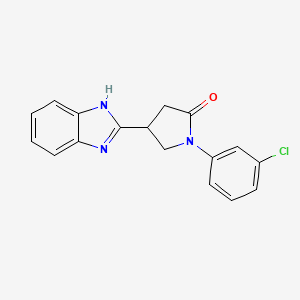
5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine can be represented by the InChI Code: 1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3, (H2,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 220.32 .Wissenschaftliche Forschungsanwendungen
Pyrimidine Compounds in Material Science and Biology
Pyrimidines are crucial in biology and medicine, particularly in DNA bases. The molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities, are significantly influenced by the aminopyrimidine fragment. Crystallization of specific pyrimidine compounds can result in various forms of the salt, each illustrating different tautomeric forms of the cation. These crystallization processes underscore the importance of pyrimidine structures in material science, evident in the detailed characterization of cation tautomerism, twinning, and disorder in different forms of pyrimidine compounds (Rajam et al., 2017).
Pyrazolopyrimidines in Antifungal Applications
Pyrazolopyrimidine derivatives have shown significant applications in antifungal treatments. For instance, certain pyrazolo[1,5-a]pyrimidines derivatives exhibited notable antifungal abilities against phytopathogenic fungi like Colletotrichum gloeosporioides. The chemical synthesis and crystal structure of these compounds, including the 5-chloro derivative, highlight their potential in addressing agricultural and horticultural challenges caused by fungal pathogens (Zhang et al., 2016).
Pyrimidine Structures in Pesticide Innovation
The adaptability of pyrimidine structures in pesticide innovation is notable, particularly in designing and synthesizing novel bio-active heterocycle compounds. Pyrimidine sub-structures are commonly found in fungicides, herbicides, and insecticides. The ease of modification of these rings makes them suitable candidates for the creation of novel compounds with potent bioactivity, such as those exhibiting anti-TMV (Tobacco Mosaic Virus) activity, which could have significant implications in agricultural science (Wei, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been associated with a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Pyrimidine derivatives have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrimidine derivatives have been associated with a range of effects due to their diverse pharmacological activities .
Eigenschaften
IUPAC Name |
5-chloro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBKUMTXKDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2625580.png)



![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)


![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625596.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2625599.png)
![3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)